2-(1,1-Dimethylpropyl)-6-(diphenylphosphino)pyridine

Catalog No.
S1940973
CAS No.
947315-18-6
M.F
C22H24NP
M. Wt
333.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1,1-Dimethylpropyl)-6-(diphenylphosphino)pyridi...

CAS Number

947315-18-6

Product Name

2-(1,1-Dimethylpropyl)-6-(diphenylphosphino)pyridine

IUPAC Name

[6-(2-methylbutan-2-yl)pyridin-2-yl]-diphenylphosphane

Molecular Formula

C22H24NP

Molecular Weight

333.4 g/mol

InChI

InChI=1S/C22H24NP/c1-4-22(2,3)20-16-11-17-21(23-20)24(18-12-7-5-8-13-18)19-14-9-6-10-15-19/h5-17H,4H2,1-3H3

InChI Key

ZEQMNGUCEYRQRF-UHFFFAOYSA-N

SMILES

CCC(C)(C)C1=NC(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCC(C)(C)C1=NC(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
  • Catalyst for Cross-Coupling Reactions

    ALPYPHOS plays a crucial role in facilitating palladium-catalyzed cross-coupling reactions. These reactions create new carbon-carbon bonds between two different organic molecules. This ability is vital for the synthesis of complex organic molecules, including pharmaceuticals, fine chemicals, and advanced materials [].

  • Broad Substrate Scope

    ALPYPHOS demonstrates a broad substrate scope, meaning it can be effective in cross-coupling reactions involving a wide variety of organic molecules. This versatility makes it a valuable tool for researchers in organic synthesis [, ].

  • Compatibility with Various Coupling Reactions

    ALPYPHOS can be used in various cross-coupling reactions, including Suzuki-Miyaura coupling, Sonogashira coupling, Negishi coupling, and Heck coupling [].

2-(1,1-Dimethylpropyl)-6-(diphenylphosphino)pyridine is an organophosphorus compound with a pyridine ring as its core structure. It features a diphenylphosphino group at the 6-position of the pyridine ring and a 1,1-dimethylpropyl substituent at the 2-position . The molecular formula of this compound is C26H28NP, and it has a molecular weight of 385.49 g/mol.

The compound's structure combines several key features:

  • A pyridine ring, which can act as a coordinating ligand
  • A diphenylphosphino group, known for its strong metal-coordinating properties
  • A bulky 1,1-dimethylpropyl group, which can influence the steric environment around metal centers

Include:

  • Complex formation with cobalt(II) chloride:
    The compound reacts with anhydrous cobalt dichloride to form novel cobalt diphenylphosphine complexes . This reaction is typically carried out in ethanol and results in the formation of crystalline products.
  • Catalytic reactions:
    When combined with methylaluminoxane (MAO), the cobalt complex of 2-(1,1-Dimethylpropyl)-6-(diphenylphosphino)pyridine can catalyze the polymerization of 1,3-butadiene . The resulting polybutadienes have a mixed cis-1,4/1,2 structure, with the exact composition depending on the MAO/Co ratio.
  • Ligand exchange reactions:
    The phosphine ligand in the cobalt complex can potentially migrate from cobalt to aluminum under certain conditions, particularly at high MAO/Co ratios . This migration can cause significant changes in the selectivity of the catalytic center.

The synthesis of 2-(1,1-Dimethylpropyl)-6-(diphenylphosphino)pyridine typically involves a multi-step process:

  • Starting with 2-bromo-6-(diphenylphosphino)pyridine, which serves as the core structure.
  • Reacting the brominated compound with 1,1-dimethylpropylmagnesium chloride or a similar organometallic reagent to introduce the 1,1-dimethylpropyl group.
  • Purification steps, which may include recrystallization or column chromatography, to obtain the pure product.

The exact synthetic route may vary depending on the specific requirements and available starting materials.

The primary applications of 2-(1,1-Dimethylpropyl)-6-(diphenylphosphino)pyridine are in the field of catalysis and organometallic chemistry:

  • Polymerization catalysis: When complexed with cobalt and activated by MAO, it serves as a catalyst for the polymerization of 1,3-butadiene . This application is particularly important in the production of synthetic rubbers with specific microstructures.
  • Ligand in metal complexes: The compound can act as a bidentate ligand, coordinating to metal centers through both the phosphorus atom and the pyridine nitrogen . This property makes it valuable in the synthesis of various organometallic complexes.
  • Building block in organic synthesis: It can be used as a sophisticated building block in the synthesis of more complex organic molecules, particularly those requiring specific steric and electronic properties .
  • Research tool: In academic and industrial research, this compound serves as a model system for studying the effects of ligand structure on catalytic properties .

Interaction studies involving 2-(1,1-Dimethylpropyl)-6-(diphenylphosphino)pyridine have primarily focused on its behavior in metal complexes and catalytic systems:

  • Metal coordination: The compound can coordinate to metals through both the phosphorus atom of the diphenylphosphino group and the nitrogen atom of the pyridine ring, forming stable complexes .
  • Interactions with MAO: In catalytic systems, the compound's interactions with methylaluminoxane (MAO) play a crucial role in determining catalytic activity and selectivity . The MAO/Co ratio significantly influences these interactions.
  • Ligand migration: Under certain conditions, particularly at high MAO/Co ratios, the phosphine ligand can migrate from cobalt to aluminum, altering the catalytic properties of the system .

Similar Compounds: Comparison and Uniqueness

2-(1,1-Dimethylpropyl)-6-(diphenylphosphino)pyridine belongs to a broader class of phosphine ligands used in organometallic chemistry. Some similar compounds include:

  • 2-(Diphenylphosphino)pyridine
  • (2-Methoxyethyl)diphenylphosphine
  • (2-Methoxyphenyl)diphenylphosphine
  • Triphenylphosphine (PPh3)
  • Tri(n-propyl)phosphine (PnPr3)

The uniqueness of 2-(1,1-Dimethylpropyl)-6-(diphenylphosphino)pyridine lies in its specific combination of structural features:

  • The presence of the bulky 1,1-dimethylpropyl group at the 2-position of the pyridine ring, which influences the steric environment around the metal center in complexes.
  • The combination of a pyridine ring and a diphenylphosphino group, allowing for potential bidentate coordination.
  • The specific electronic and steric properties that arise from this unique structure, which can lead to distinct catalytic behavior, particularly in the polymerization of 1,3-butadiene .

Compared to simpler phosphine ligands like triphenylphosphine, 2-(1,1-Dimethylpropyl)-6-(diphenylphosphino)pyridine offers more control over the steric and electronic environment around metal centers. This can result in catalysts with different activities and selectivities, particularly in polymerization reactions .

XLogP3

5.9

Wikipedia

2-(Diphenylphosphanyl)-6-(2-methylbutan-2-yl)pyridine

Dates

Modify: 2023-08-16

Explore Compound Types